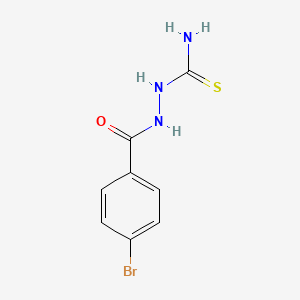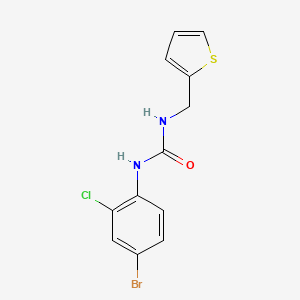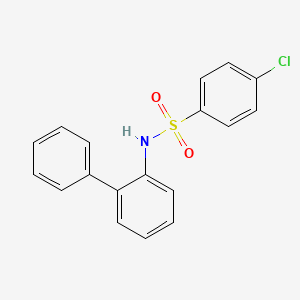
2-(4-bromobenzoyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromobenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C8H7BrN4OS. It is commonly known as BBHC and is used in scientific research for its various properties. BBHC is a thiosemicarbazone derivative and is a potent inhibitor of ribonucleotide reductase, an enzyme involved in DNA synthesis.
Mecanismo De Acción
BBHC inhibits the activity of ribonucleotide reductase by binding to the active site of the enzyme. This binding leads to the formation of a stable complex between BBHC and the enzyme, which prevents the enzyme from carrying out its normal function. This inhibition of ribonucleotide reductase leads to a decrease in the production of deoxyribonucleotides, which ultimately leads to cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
BBHC has been shown to have potent anticancer and antiviral activity in various in vitro and in vivo studies. It has also been shown to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. BBHC has also been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBHC is a potent inhibitor of ribonucleotide reductase and has been shown to have various biological activities. However, it is important to note that BBHC can be toxic at high concentrations and has limited solubility in water. This can make it difficult to use in certain experimental setups. Additionally, BBHC has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are many potential future directions for the study of BBHC. One area of interest is the development of BBHC derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of BBHC in combination with other anticancer agents, to determine if it can enhance their efficacy. Additionally, the study of BBHC in animal models of cancer and viral infections could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
BBHC can be synthesized by reacting 4-bromobenzoyl hydrazine with thiosemicarbazide in the presence of a catalyst. The reaction takes place in anhydrous ethanol at room temperature and the product is obtained in high yield. The purity of the product can be confirmed by using spectroscopic techniques like NMR and IR.
Aplicaciones Científicas De Investigación
BBHC has been used in various scientific research studies due to its potent inhibitory activity against ribonucleotide reductase. This enzyme is involved in the synthesis of deoxyribonucleotides, which are essential building blocks for DNA synthesis. Inhibition of ribonucleotide reductase can lead to cell cycle arrest and apoptosis, making BBHC a potential anticancer agent. BBHC has also been shown to have antiviral activity against herpes simplex virus and human cytomegalovirus.
Propiedades
IUPAC Name |
[(4-bromobenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3OS/c9-6-3-1-5(2-4-6)7(13)11-12-8(10)14/h1-4H,(H,11,13)(H3,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHDKMKJRJVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)carbonyl]hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)

![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)
![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)
![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)